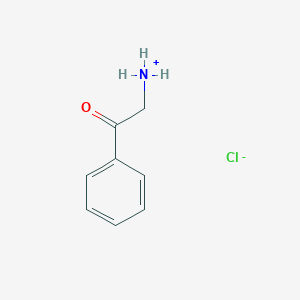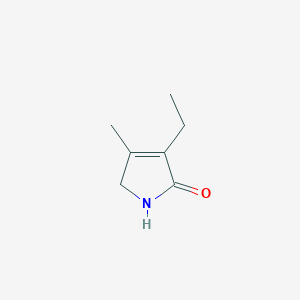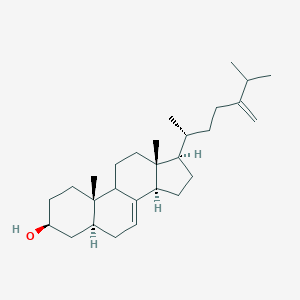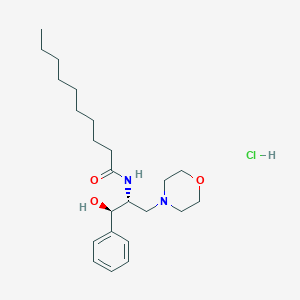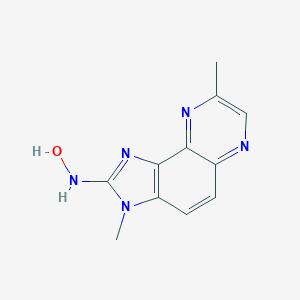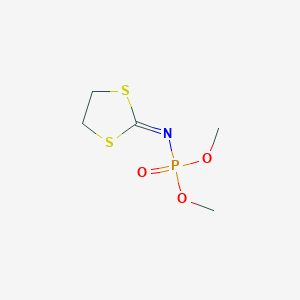![molecular formula C13H7N5 B045681 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile CAS No. 121845-60-1](/img/structure/B45681.png)
4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has a triazine ring fused to a pyridine ring and a benzonitrile group. This compound has shown potential in various fields, including medicinal chemistry, material science, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. The induction of apoptosis in cancer cells leads to their death and prevents the spread of cancer.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In vivo studies have shown that this compound has low toxicity and is well-tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile in lab experiments include its potential as an anticancer agent, its fluorescent properties, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its relatively high cost.
Direcciones Futuras
There are several future directions for the research on 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile. These include:
1. Further studies on the mechanism of action of this compound in inducing apoptosis in cancer cells.
2. Development of new synthetic methods for the preparation of this compound.
3. Studies on the potential of this compound as a building block for the synthesis of new organic semiconductors.
4. Studies on the potential of this compound as a fluorescent probe for the detection of metal ions.
5. Studies on the potential of this compound as a drug delivery system for targeted cancer therapy.
Conclusion:
In conclusion, 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile is a heterocyclic compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential in different fields of scientific research.
Métodos De Síntesis
The synthesis of 4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile involves the reaction of 3-amino-1,2,4-triazine with 2-bromopyridine in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide, dimethyl sulfoxide, or N-methylpyrrolidone. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and purification using column chromatography.
Aplicaciones Científicas De Investigación
4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In material science, this compound has been used as a building block for the synthesis of organic semiconductors. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
121845-60-1 |
|---|---|
Nombre del producto |
4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile |
Fórmula molecular |
C13H7N5 |
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
4-pyrido[3,4-e][1,2,4]triazin-3-ylbenzonitrile |
InChI |
InChI=1S/C13H7N5/c14-7-9-1-3-10(4-2-9)13-16-12-8-15-6-5-11(12)17-18-13/h1-6,8H |
Clave InChI |
KVYRBRIPUAHYGR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(C=CN=C3)N=N2 |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=NC3=C(C=CN=C3)N=N2 |
Otros números CAS |
121845-60-1 |
Sinónimos |
4-(PYRIDO[3,4-E][1,2,4]TRIAZIN-3-YL)BENZONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



